

(2R,5S)-Ritlecitinib's Covalent Engagement of JAK3 Cys-909: A Technical Guide

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Compound of Interest

Compound Name: (2R,5S)-Ritlecitinib

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Introduction

(2R,5S)-Ritlecitinib (LITFULO®) is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4][5] Its approval for the treatment of severe alopecia areata in adults and adolescents marks a significant advancement in the therapeutic landscape for this autoimmune condition.[1][3][6][7] This technical guide provides an in-depth exploration of the core mechanism of Ritlecitinib's action: the covalent binding to Cysteine-909 (Cys-909) within the ATP-binding site of JAK3. This unique interaction underpins its high selectivity and durable pharmacodynamic effects.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways that regulate immune cell function.[8] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.[9] Ritlecitinib's targeted approach, focusing on the selective inhibition of JAK3, offers a promising strategy to modulate the immune response while potentially minimizing off-target effects associated with broader spectrum JAK inhibitors.[9][10][11]

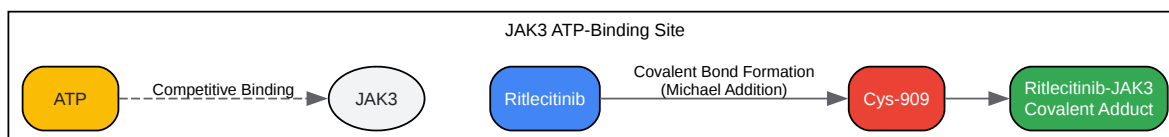
This guide will detail the biochemical and cellular mechanisms of Ritlecitinib's covalent binding, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Mechanism of Covalent Inhibition

Ritlecitinib's selectivity for JAK3 is primarily attributed to its irreversible covalent interaction with a unique cysteine residue, Cys-909, located in the ATP-binding site of JAK3.[3][12][13] This cysteine is notably replaced by a serine residue in other JAK family members (JAK1, JAK2, and TYK2), providing a structural basis for Ritlecitinib's high selectivity.[3][12][14]

The covalent bond is formed through a Michael addition reaction between the electrophilic acrylamide moiety of Ritlecitinib and the nucleophilic thiol group of Cys-909.[13][15] This irreversible binding permanently inactivates the JAK3 enzyme, leading to a sustained inhibition of its downstream signaling cascade.[1][2][16]

Modeling studies indicate that Ritlecitinib's structure, including an axial methyl group, allows for a favorable conformation within the ATP pocket of JAK3, facilitating the interaction with Cys-909 without steric hindrance.[13] The acrylamide carbonyl group may also form a stabilizing hydrogen bond with the backbone NH of Cys-909, further promoting the nucleophilic addition.[13]



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Figure 1: Covalent Binding Mechanism of Ritlecitinib to JAK3 Cys-909.

Quantitative Data

The potency, selectivity, and target engagement of Ritlecitinib have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

Kinase	IC50 (nM)	Notes
JAK3	33.1[3][17]	High potency against the primary target.
JAK1	>10,000[3][17]	Demonstrates high selectivity over JAK1.
JAK2	>10,000[3][17]	Demonstrates high selectivity over JAK2.
TYK2	>10,000[3][17]	Demonstrates high selectivity over TYK2.
ITK	8,510[5]	Also inhibits TEC family kinases.

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity - Inhibition of STAT Phosphorylation

Cytokine Stimulant	Downstream STAT	IC50 (nM)	Cell Type
IL-2	STAT5	244[17]	Human whole blood lymphocytes
IL-4	STAT5	340[17]	Human whole blood lymphocytes
IL-7	STAT5	407[17]	Human whole blood lymphocytes
IL-15	STAT5	266[17]	Human whole blood lymphocytes
IL-21	STAT3	355[17]	Human whole blood lymphocytes

These values demonstrate Ritlecitinib's ability to inhibit the functional consequences of JAK3 signaling in a cellular context.

Table 3: Target Occupancy in Healthy Adults (Single Dose)

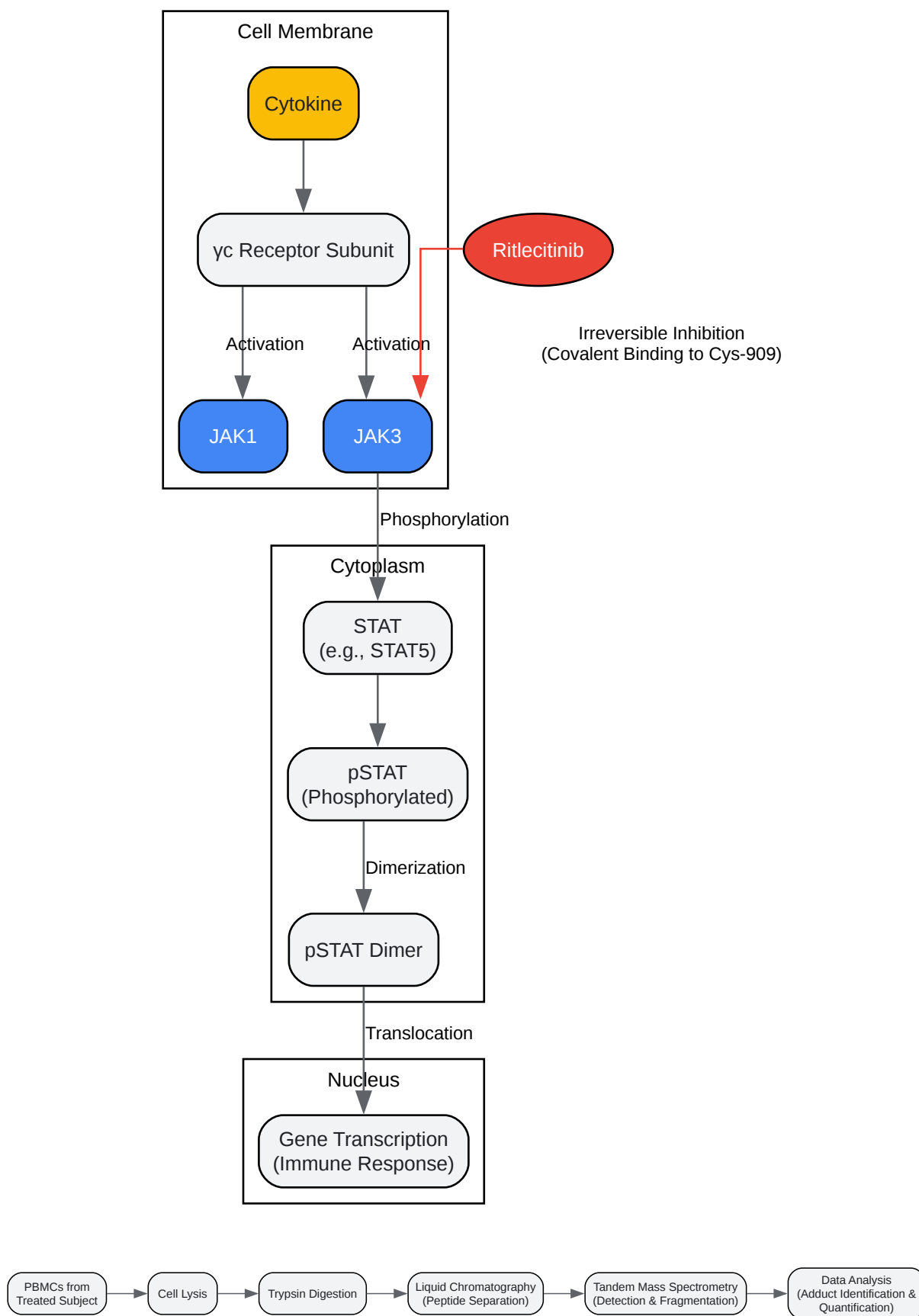
Dose	Target Kinase	Maximal Median Target Occupancy (%)
50 mg	JAK3	72 ^[6]
200 mg	JAK3	64 ^[6]
50 mg	BTK	>94
200 mg	BTK	>97
50 mg	ITK	>94
200 mg	ITK	>97
50 mg	TEC	>94
200 mg	TEC	>97
50 mg	TXK	>94
200 mg	TXK	>97
50 mg	BMX	87
200 mg	BMX	>97

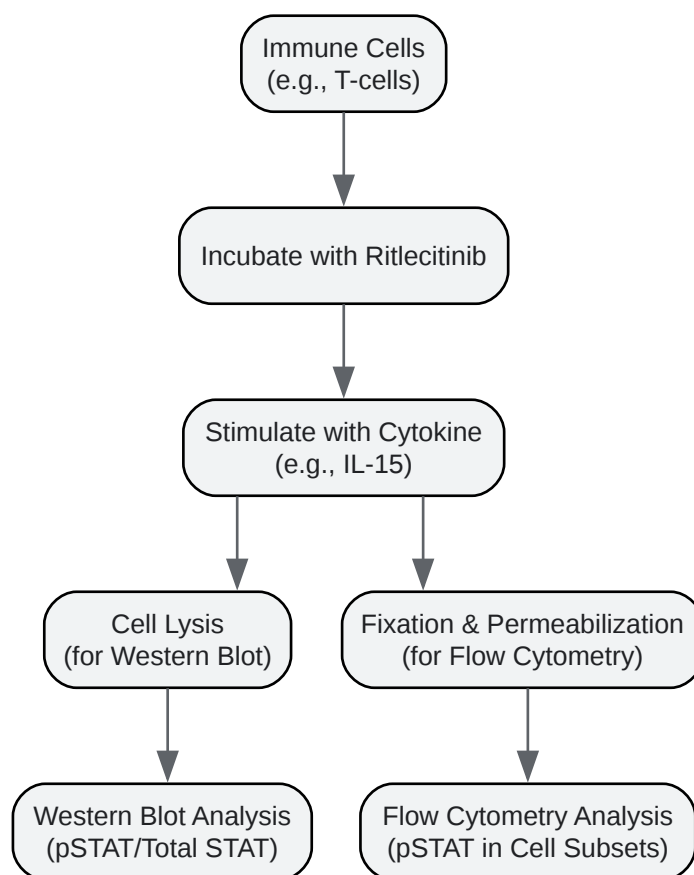
Target occupancy was assessed using mass spectrometry.^[6] These data confirm significant and sustained engagement of both JAK3 and TEC family kinases in vivo.

Signaling Pathway

JAK3 is critically involved in signaling pathways initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.^[15] Upon cytokine binding, JAK3, in association with JAK1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.^[14] These

phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune cell proliferation, differentiation, and function.[8][14] Ritlecitinib, by irreversibly inhibiting JAK3, effectively blocks this signaling cascade.





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